Tetrapropylammonium
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Overview
Description
Tetrapropylammonium (TPA) is a quaternary ammonium salt with the chemical formula (C3H7)4N+. It is widely used in various scientific research applications, including organic synthesis, electrochemical studies, and catalysis. TPA has gained significant attention due to its unique properties, such as its high thermal stability, solubility in organic solvents, and low toxicity. In
Scientific Research Applications
Bromination Reactions
Tetrapropylammonium nonabromide (Pr4NBr9) is used as a solid reagent for bromination reactions, exhibiting high reactivity and selectivity similar to elemental bromine. It's easier and safer to handle and store than bromine (Beck et al., 2014).
Catalytic Oxidant in Organic Synthesis
Tetrapropylammonium perruthenate (TPAP) is used for oxidizing a wide range of molecules, including both double and selective oxidations. Mechanistic studies and general experimental procedures involving TPAP are well-documented, highlighting its versatility in heteroatom oxidation and cleavage reactions (Ley et al., 1994).
Zeolite Formation
Tetrapropylammonium hydroxide (TPAOH) plays a crucial role in the formation of MFI zeolite. Studies using 29Si liquid NMR and in situ infrared spectroscopy show that TPAOH facilitates the formation of specific silicate polyanions crucial for zeolite synthesis (Kirschhock et al., 1999).
Oxidation of Alcohols
Tetrapropylammonium bromochromate is effective in oxidizing organic substrates, particularly alcohols, under mild conditions. It's recognized for its versatility and selectivity in organic chemistry applications (Ghammamy et al., 2007).
Influence on Zeolite Synthesis
The hydrophobic character of tetrapropylammonium affects the synthesis of pure-silica zeolites. Research indicates that the control of organic structure-directing agent's hydrophobicity is vital for synthesizing pure-silica zeolites (Goretsky et al., 1999).
Solvent-Free Bromination
Tetrapropylammonium tribromide (TPATB) is used as a solvent-free brominating agent. It proves to be efficient in both hot air oven and microwave reactor conditions, marking it as a significant addition to organic tribromide reagents (Kuotsu & Sinha, 2014).
properties
CAS RN |
13010-31-6 |
---|---|
Product Name |
Tetrapropylammonium |
Molecular Formula |
C12H28N+ |
Molecular Weight |
186.36 g/mol |
IUPAC Name |
tetrapropylazanium |
InChI |
InChI=1S/C12H28N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3/q+1 |
InChI Key |
OSBSFAARYOCBHB-UHFFFAOYSA-N |
SMILES |
CCC[N+](CCC)(CCC)CCC |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC |
Other CAS RN |
13010-31-6 |
synonyms |
tetrapropylamine tetrapropylammonium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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